2-Chloroemodic acid
Description
2-Chloroemodic acid is a chlorinated anthraquinone derivative with the molecular formula C₁₅H₇ClO₇ and a molecular weight of 333.67 g/mol (calculated from [M–H]⁻ at m/z 332.9803) . It is characterized by a chlorine substitution at position 2 of the anthraquinone core and a carboxylic acid group at position 2 (or adjacent positions, depending on numbering conventions) . This compound is primarily isolated from Penicillium species, including P. setosum , P. labradorum, P. amapaense , and P. javanicum . Its structural elucidation relies on HRMS, 1D/2D NMR (e.g., δH 7.23 ppm for H-4 singlet in ¹H NMR ), and isotopic patterns confirming chlorine presence .
Properties
Molecular Formula |
C15H7ClO7 |
|---|---|
Molecular Weight |
334.66 g/mol |
IUPAC Name |
6-chloro-4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H7ClO7/c16-11-8(18)3-6-10(14(11)21)13(20)9-5(12(6)19)1-4(15(22)23)2-7(9)17/h1-3,17-18,21H,(H,22,23) |
InChI Key |
JGHTWRZCNLXYPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)Cl)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroemodic acid typically involves the chlorination of emodic acid. One common method is the direct chlorination of emodic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of chlorinating agents like sulfuryl chloride (SO2Cl2) in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Reduction Reactions
2-Chloroemodic acid, similar to other anthraquinone derivatives, can undergo reduction reactions. The reduction of anthraquinones typically involves the conversion of the quinone moiety to a hydroquinone or other reduced forms, depending on the reducing agent and reaction conditions.
Chlorination Reactions
The synthesis of this compound often involves the chlorination of emodic acid or related compounds.
Chlorination Process Considerations:
-
Temperature Control: Careful temperature control is essential to ensure selectivity for the desired product and to minimize side reactions.
-
Reaction Time: The reaction time must be carefully monitored to optimize the yield and purity of the product.
-
Analytical Techniques: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Reactions with Carboxylic Acids
This compound contains a carboxylic acid functional group, which can undergo several reactions, including esterification, conversion to acid chlorides, and decarboxylation .
3.1. Esterification
Carboxylic acids like this compound can be converted into esters through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst .
Another method to form esters is by using diazomethane () :
3.2. Conversion to Acid Chlorides
Carboxylic acids can be converted to acid chlorides using thionyl chloride () :
This reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom, forming an acid chloride, which is a highly reactive intermediate .
3.3. Decarboxylation
Decarboxylation involves the loss of a carboxyl group as carbon dioxide (). This reaction typically occurs when the carboxylic acid is a beta-keto acid and requires heat .
Reactions of Acid Chlorides
If this compound is converted to its acid chloride form, it can undergo various reactions, including reactions with water, alcohols, and amines .
4.1. Reaction with Water
Acid chlorides react with water to form carboxylic acids :
4.2. Reaction with Alcohols
Acid chlorides react with alcohols to form esters :
4.3. Reaction with Ammonia and Amines
Acid chlorides react with ammonia, primary amines, and secondary amines to form amides :
Alkylation of Carboxylic Acids to Form Ketones
Carboxylic acids can react with two equivalents of an organolithium reagent followed by water to yield ketones :
Scientific Research Applications
2-Chloroemodic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity due to its ability to interfere with cellular processes.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloroemodic acid involves its interaction with cellular components. The chlorine atom enhances its ability to form reactive intermediates, which can interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, disruption of cellular membranes, and induction of oxidative stress, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-chloroemodic acid with structurally related anthraquinones and chlorinated derivatives:
Key Structural and Functional Differences:
Chlorine Position :
- This compound and its analog 2-chloro-1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione share a chlorine at C-2 but differ in side chains (carboxylic acid vs. hydroxymethyl) .
- 7-Chloroemodin has chlorine at C-7, reducing steric hindrance near the carboxyl group compared to this compound .
7-Chloroemodin demonstrates antibacterial activity, while this compound’s bioactivity is more niche .
Spectral Signatures: Chlorine substitution causes distinct isotopic patterns (e.g., [M–H]⁻ and [M–H+2]⁻ peaks in HRMS ). In NMR, chlorine-induced deshielding shifts C-2 in this compound to δC ~70–72 ppm, absent in non-chlorinated analogs .
Research Implications
The chlorination position critically influences bioactivity and molecular interactions. For example:
- This compound ’s C-2 chlorine may enhance binding to TcTS via hydrophobic or electrostatic interactions .
- 7-Chloroemodin ’s antibacterial activity suggests chlorine at C-7 improves membrane permeability in Gram-positive bacteria .
Further studies should explore structure-activity relationships (SAR) through synthetic analogs and docking simulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
